N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide, which includes both a benzo[b]thiophene core and a bifuran moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves the coupling of benzo[b]thiophene-2-carboxylic acid with a bifuran derivative. One common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents . The reaction is carried out in an organic solvent such as dichloromethane under mild conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amine.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anti-tumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the STING protein, which in turn triggers the IRF and NF-κB pathways . This activation leads to the production of type I interferons and pro-inflammatory cytokines, thereby priming the innate immune response and exhibiting anti-tumor efficacy.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Similar structure but with a benzofuran core instead of benzo[b]thiophene.
N-phenylbenzo[b]thiophene-2-carboxamide: Lacks the bifuran moiety but shares the benzo[b]thiophene core.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is unique due to the presence of both the benzo[b]thiophene core and the bifuran moiety
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c20-18(17-10-12-4-1-2-6-16(12)23-17)19-11-13-7-8-15(22-13)14-5-3-9-21-14/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGAOXMZKOLCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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